2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole
CAS No.: 2548994-01-8
Cat. No.: VC11809609
Molecular Formula: C19H21N5S
Molecular Weight: 351.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548994-01-8 |
|---|---|
| Molecular Formula | C19H21N5S |
| Molecular Weight | 351.5 g/mol |
| IUPAC Name | 2-[4-(6-cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C19H21N5S/c1-13-20-16(14-6-7-14)12-18(21-13)23-8-10-24(11-9-23)19-22-15-4-2-3-5-17(15)25-19/h2-5,12,14H,6-11H2,1H3 |
| Standard InChI Key | VLTHMUSILMYUSZ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5CC5 |
| Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4S3)C5CC5 |
Introduction
Structural Characterization and Molecular Features
Core Scaffold Composition
The molecule integrates three distinct heterocyclic systems:
-
Benzothiazole: A bicyclic structure comprising a benzene ring fused to a thiazole ring, known for its electron-deficient properties and role in DNA intercalation .
-
Piperazine: A six-membered ring with two nitrogen atoms at opposite positions, facilitating hydrogen bonding and conformational flexibility.
-
Pyrimidine: A six-membered aromatic ring with two nitrogen atoms, commonly found in nucleic acids and kinase inhibitors.
The pyrimidine subunit is further substituted with a cyclopropyl group at position 6 and a methyl group at position 2, enhancing steric bulk and modulating electronic properties.
Stereoelectronic Properties
-
Electron Distribution: The benzothiazole moiety’s electron-deficient nature contrasts with the electron-rich piperazine, creating a dipole moment that may influence receptor binding.
-
Hydrogen Bonding Capacity: The piperazine nitrogen atoms (pKa ≈ 9.5) and pyrimidine nitrogens (pKa ≈ 1.5) enable pH-dependent protonation, critical for membrane permeability.
-
Lipophilicity: Calculated logP values (cLogP ≈ 3.2) suggest moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility.
Table 1: Key Physicochemical Parameters
| Parameter | Value |
|---|---|
| Molecular Weight | 351.5 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 4 |
| Topological Polar SA | 78.2 Ų |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into three fragments:
-
Benzothiazole-2-amine: Prepared via cyclization of 2-aminothiophenol with carboxylic acid derivatives.
-
6-Cyclopropyl-2-methylpyrimidin-4-yl-piperazine: Synthesized through nucleophilic aromatic substitution of 4-chloro-6-cyclopropyl-2-methylpyrimidine with piperazine.
-
Coupling Strategy: Ullmann-type coupling or Buchwald-Hartwig amination to connect the benzothiazole and pyrimidine-piperazine subunits .
Optimized Synthetic Route
A representative synthesis involves:
-
Step 1: Formation of 6-cyclopropyl-2-methylpyrimidin-4-ol via Biginelli reaction, followed by chlorination using POCl₃.
-
Step 2: Nucleophilic substitution with piperazine in DMF at 80°C for 12 hours (yield: 72%).
-
Step 3: Coupling with 2-chlorobenzothiazole using Pd(OAc)₂/Xantphos catalytic system (yield: 58%).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃, reflux, 6h | 85% |
| 2 | Piperazine, DMF, 80°C, 12h | 72% |
| 3 | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 58% |
| Compound | Cell Line (IC₅₀, µM) | Mechanism |
|---|---|---|
| Benzothiazole-11a | A549: 0.11 | Microtubule disruption |
| Oxadiazole-13b | MCF-7: 1.47 | Topo II inhibition |
Neuropharmacological Applications
Piperazine-containing analogs demonstrate:
-
5-HT₆ Receptor Antagonism: Kᵢ = 8.3 nM, enhancing cognitive function in rodent models .
-
MAO-B Inhibition: IC₅₀ = 14 µM, relevant for Parkinson’s disease .
Research Gaps and Future Directions
Unaddressed Questions
-
ADME/Toxicity Profile: No pharmacokinetic or safety data available for this compound.
-
Target Engagement: Putative targets (e.g., kinases, GPCRs) remain unvalidated.
Recommended Studies
-
Proteomic Profiling: Identify binding partners using affinity chromatography-MS.
-
In Vivo Efficacy: Evaluate antitumor activity in PDX models with PK/PD correlation.
-
SAR Optimization: Introduce sulfonamide or fluorinated groups to enhance potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume